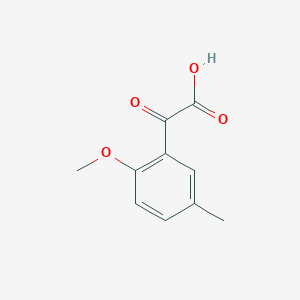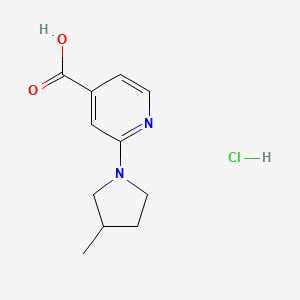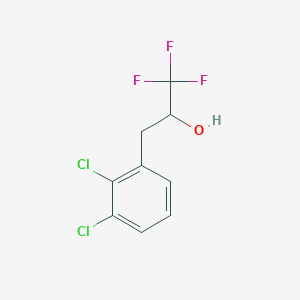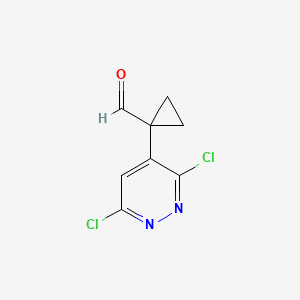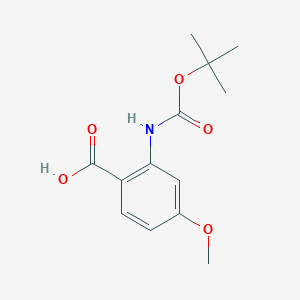
4-Methoxy-2-N-boc-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a methoxy group on a benzoic acid core. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction can be carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow microreactor systems has been explored to improve efficiency and safety in the production of tert-butoxycarbonyl derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amino acids in peptide synthesis.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. The deprotection process involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to release the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethoxycarbonyl (Cbz) protected compounds: These compounds use a benzyl group for protection, which is stable under acidic and basic conditions but requires catalytic hydrogenation for removal.
Methoxycarbonyl derivatives: These compounds use a methoxy group for protection but are less stable compared to Boc-protected compounds.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid is unique due to the stability provided by the tert-butyl group, which facilitates easy removal under mild acidic conditions. This makes it a preferred choice for protecting amino groups in various synthetic applications .
Eigenschaften
Molekularformel |
C13H17NO5 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-7-8(18-4)5-6-9(10)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
KIMKLBYCZJUQPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


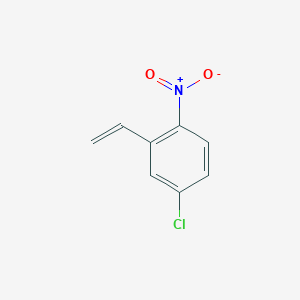
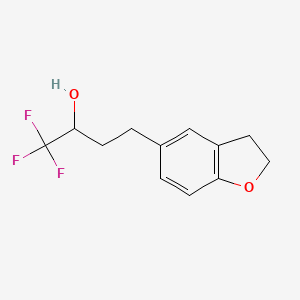
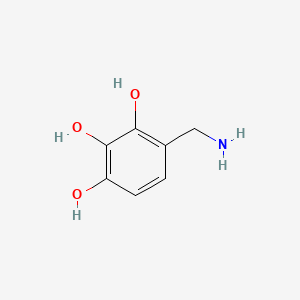
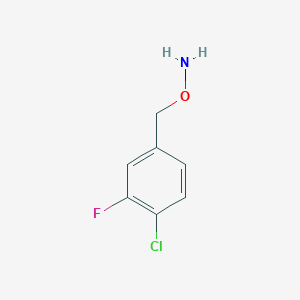
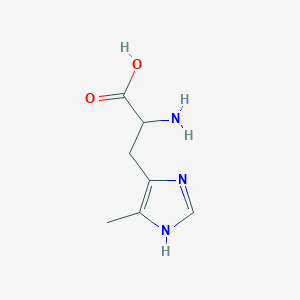
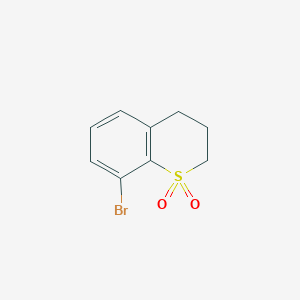


![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)

